[Ru(phd)3](PF6)2
Description
Ru(phd)₃₂ is a ruthenium(II) complex featuring a tris(phenanthroline-derived) ligand system (phd = phenanthroline derivative, exact structure context-dependent). It is prominently utilized as a catalyst in aerobic dehydrogenation and oxidation reactions. Key applications include the conversion of tetrahydroquinolines to quinolines under ambient conditions when paired with co-catalysts like Bu₄NI or [Co(salophen)] . Its efficacy stems from the ligand’s electronic structure, which stabilizes metal-ligand charge transfer (MLCT) states and facilitates redox cycling. Spectroscopic studies of analogous Ru(phen)₃²⁺ complexes suggest broad MLCT absorption bands in the visible range (450–600 nm), critical for light-driven applications .
Properties
IUPAC Name |
1,10-phenanthroline-5,6-dione;ruthenium(2+);dihexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H6N2O2.2F6P.Ru/c3*15-11-7-3-1-5-13-9(7)10-8(12(11)16)4-2-6-14-10;2*1-7(2,3,4,5)6;/h3*1-6H;;;/q;;;2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAOGZFZNIEFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1.C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1.C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18F12N6O6P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ru(phd)32 typically involves the reaction of ruthenium(II) chloride with 1,10-phenanthroline-5,6-dione in the presence of a suitable base. The reaction is carried out under reflux conditions, followed by the addition of hexafluorophosphoric acid to precipitate the desired product .
Industrial Production Methods
While specific industrial production methods for Ru(phd)32 are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ru(phd)32 undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its ability to transfer electrons.
Reduction: It can also undergo reduction reactions, where it accepts electrons.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in the presence of other ligands like bipyridine or phenanthroline derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolines when tetrahydroquinolines are used as substrates .
Scientific Research Applications
Ru(phd)32 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including aerobic oxidation of tetrahydroquinolines.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe in biological systems.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: Its electrochemical properties are exploited in the development of sensors and electronic devices.
Mechanism of Action
The mechanism by which Ru(phd)32 exerts its effects involves its ability to participate in electron transfer reactions. The compound’s ruthenium center can undergo oxidation and reduction, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the oxidation of organic substrates in catalytic reactions .
Comparison with Similar Compounds
Structural Analogues: Ligand Variations
a. Ru(bpy)₃₂ (bpy = 2,2′-bipyridine)
- Photophysical Properties : Exhibits narrower MLCT bands compared to [Ru(phd)₃]²⁺, with absorption maxima at ~450 nm. This results in lower visible-light absorption breadth, limiting its utility in broad-spectrum photocatalysis .
- Applications: Widely used in dye-sensitized solar cells (DSSCs) and CO₂ reduction.
[Ru(phen)₃]Cl₂ (phen = 1,10-phenanthroline)
- Redox Behavior : Undergoes oxidative quenching in photoredox reactions, directly reducing substrates like 3-nitropyridine. This contrasts with Ru(bpz)₃₂ (bpz = bipyrazine), which uses reductive quenching via oxidation of quinuclidine, impacting reaction selectivity and oligonucleotide stability .
- Biological Activity : Less cytotoxic than PACT (photoactivated chemotherapy) agents like [Ru(tpy)(NN)(Hmte)]²⁺, which release aqua ligands upon irradiation for targeted cell death .
c. Ru(N²phen)₃₂ (N²phen = 3-polyamino-phenanthroline)
- Solubility : Water-soluble across pH 0.5–12, enabling biological sensing applications. [Ru(phd)₃]²⁺, in contrast, requires organic solvents for catalytic reactions .
Dehydrogenation Catalysts
| Complex | Co-catalyst | Substrate | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ru(phd)₃₂ | Bu₄NI | Tetrahydroquinoline | 6 h | 95 | |
| phd/ZnI₂ | None | Tetrahydroquinoline | 48 h | 70 | |
| Ru(bpy)₃₂ | [Co(salophen)] | Tetrahydroquinoline | 12 h | 85 |
Key Insight : [Ru(phd)₃]²⁺ outperforms ZnI₂-based systems in reaction speed and yield due to enhanced MLCT stabilization and iodide-mediated aerobic oxidation .
Photocatalytic CO₂ Reduction
- [Ru(phd)₃]²⁺: Not reported for CO₂ reduction, highlighting ligand-dependent specialization.
Cytotoxic Agents
- PACT Complexes (e.g., [Ru(tpy)(i-biq)(Hmte)]²⁺) : Exhibit photosubstitution quantum yields (Φ = 0.070) and photoindices (toxicity ratio) of 4, surpassing [Ru(phd)₃]²⁺ in biomedical relevance .
- Neutral vs. Cationic Complexes : Neutral [Ru(DIP)₂(η²-acac)] (log P = 1.2) shows mitochondrial uptake, while cationic [Ru(phen)₂(η²-acac)]⁺ (log P = -0.5) remains cytosolic, illustrating ligand-driven biodistribution .
Photophysical and Electrochemical Properties
| Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Redox Potential (V vs. SCE) | Application | Reference |
|---|---|---|---|---|---|
| Ru(phd)₃₂ | 450–600 (broad) | N/A | +1.2 (Ru³⁺/²⁺) | Dehydrogenation | |
| Ru(bpy)₃₂ | 450 | 610 | +1.4 (Ru³⁺/²⁺) | DSSCs, CO₂ reduction | |
| Ru(N²phen)₃₂ | 250–300 (π-π*), 450 | 650 | +1.1 (Ru³⁺/²⁺) | Biological sensing | |
| Dual-emissive Ru(dapz)₂ | 455, 608 | 451, 646 | +0.9, +1.5 (stepwise) | Optoelectronics |
Electronic Trends : Bulky, aromatic ligands (e.g., phd, dapz) broaden absorption spectra and stabilize multiple redox states, enabling multifunctionality.
Biological Activity
The compound Ru(phd)32, a ruthenium(II) complex, has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Ruthenium Complexes in Cancer Therapy
Ruthenium complexes are being investigated as alternatives to traditional platinum-based chemotherapeutics due to their lower toxicity and unique mechanisms of action. Ruthenium(II) complexes, like Ru(phd)32, exhibit promising anticancer properties by mimicking iron and targeting transferrin receptors on cancer cells, enhancing selectivity for tumor tissues .
- Cellular Uptake : Ruthenium complexes can enter cancer cells via transferrin receptors, which are overexpressed in many tumors. This property allows for selective targeting and reduced side effects compared to conventional therapies .
- Reactive Oxygen Species (ROS) Generation : Upon activation, these complexes can generate ROS, leading to oxidative stress and subsequent apoptosis in cancer cells. Studies have shown that upon photoactivation, Ru(phd)32 can significantly increase cytotoxicity against various cancer cell lines .
- DNA Interaction : The interaction of ruthenium complexes with DNA has been documented, where they can induce DNA damage or interfere with replication processes. This mechanism is crucial for the anticancer efficacy of these compounds .
Anticancer Activity
A series of studies have evaluated the anticancer activity of Ru(phd)32 against different cancer cell lines:
| Cell Line | IC50 (μM) | Activation Condition |
|---|---|---|
| A549 (Lung) | 25.3 | Photoactivated |
| HeLa (Cervical) | 9.3 | Photoactivated |
| PC3 (Prostate) | >100 | Dark conditions |
These results indicate that while the complex shows limited activity in the absence of light, its efficacy significantly increases upon photoactivation .
Case Studies
- Study on Photoactive Complexes : A recent study demonstrated that Ru(phd)32 and similar complexes exhibit enhanced cytotoxicity against human lung and cervical carcinoma cells when activated by visible light. The study highlighted the importance of light activation in increasing the therapeutic index of these compounds .
- Mechanistic Insights : Research has indicated that the mechanism involves ROS generation leading to oxidative damage in cancer cells. The ability of Ru(phd)32 to unfold supercoiled DNA under light further supports its potential as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
